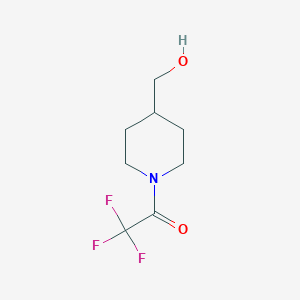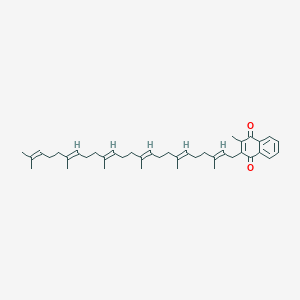
Menaquinone 6
Descripción general
Descripción
- La Menaquinona 6 (MK-6) es un subtipo de vitamina K2, que forma parte de la familia más amplia de la vitamina K. Desempeña un papel crucial en varios procesos biológicos, particularmente en la coagulación sanguínea y la salud ósea.
- A diferencia de la vitamina K1 (filoquinona), que se encuentra principalmente en las verduras de hoja verde, la MK-6 es sintetizada tanto por los tejidos como por las bacterias. Está comúnmente presente en productos animales y alimentos fermentados .
Aplicaciones Científicas De Investigación
- La MK-6 tiene diversas aplicaciones:
Salud ósea: La MK-6 contribuye a la mineralización ósea al activar la osteocalcina, una proteína involucrada en la formación ósea.
Salud cardiovascular: Algunos estudios sugieren que la MK-6 puede ayudar a prevenir la calcificación arterial y reducir el riesgo de enfermedades cardiovasculares.
Neuroprotección: La investigación emergente explora su posible papel en afecciones neurodegenerativas como la enfermedad de Parkinson.
Mecanismo De Acción
- La MK-6 funciona como cofactor para la gamma-glutamil carboxilasa, que carboxila proteínas específicas. La carboxilación es esencial para su actividad biológica.
- Los objetivos moleculares incluyen los factores de coagulación (por ejemplo, la protrombina) y la osteocalcina.
- La acción de la MK-6 implica la modificación de residuos de glutamato a residuos de gamma-carboxiglutamato (Gla), lo que permite la unión al calcio y la función de la proteína.
Direcciones Futuras
The increased global demand for MK-6 has inspired interest in novel production strategies . With the advancements in synthetic biology, microbial synthesis of food is considered to be an efficient alternate approach that could permit quick food biosynthesis in an eco-friendly method . Further studies are necessary to clarify the roles of MK-6 on the immune system .
Análisis Bioquímico
Biochemical Properties
Menaquinone 6 is involved in several biochemical reactions. It acts as an electron carrier in photosynthesis and plays a significant role in the treatment and prevention of diseases such as cardiovascular disease and osteoporosis . It interacts with various enzymes, proteins, and other biomolecules, mediating electron transfer reactions between membrane-bound protein complexes within the electron transport chain .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by participating in numerous physiological processes, including blood coagulation . It also impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its role as a key player in electron transport and ATP generation in all Gram-positive, and anaerobically respiring Gram-negative bacteria . It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. It has been observed that endogenous this compound has no circadian rhythm in individuals .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is synthesized from chorismate and 2-ketoglutarate in a seven-step process . This process involves various enzymes and cofactors, and it can also affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. Its absorption, transportation, and distribution are influenced by lipids
Subcellular Localization
Current studies suggest that certain enzymes involved in the biosynthesis of this compound are associated with distinct regions of the plasma membrane
Métodos De Preparación
- La MK-6 se puede sintetizar a través de diversas rutas, incluida la conversión bacteriana de la vitamina K1 (filoquinona) y la síntesis química.
- Los métodos de producción industrial implican procesos de fermentación, donde bacterias específicas (como Bacillus subtilis) producen MK-6.
- Las condiciones de reacción y las vías sintéticas específicas pueden variar según el método de producción.
Análisis De Reacciones Químicas
- La MK-6 experimenta reacciones típicas de los compuestos de vitamina K, incluidas la oxidación, la reducción y la sustitución.
- Los reactivos comunes incluyen enzimas involucradas en el metabolismo de la vitamina K, como la reductasa de epóxido de vitamina K (VKOR) y la gamma-glutamil carboxilasa.
- Los principales productos formados incluyen proteínas carboxiladas (por ejemplo, factores de coagulación) que dependen de las modificaciones postraduccionales dependientes de la vitamina K.
Comparación Con Compuestos Similares
- La MK-6 es única debido a su longitud de cadena isoprenoide intermedia (generalmente seis unidades de isopreno).
- Otras menaquinonas (MK-n) incluyen MK-4 (menatetrenona), MK-7, MK-8 y MK-9. Cada una tiene propiedades y roles biológicos distintos.
Propiedades
IUPAC Name |
2-[(2E,6E,10E,14E,18E)-3,7,11,15,19,23-hexamethyltetracosa-2,6,10,14,18,22-hexaenyl]-3-methylnaphthalene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H56O2/c1-30(2)16-11-17-31(3)18-12-19-32(4)20-13-21-33(5)22-14-23-34(6)24-15-25-35(7)28-29-37-36(8)40(42)38-26-9-10-27-39(38)41(37)43/h9-10,16,18,20,22,24,26-28H,11-15,17,19,21,23,25,29H2,1-8H3/b31-18+,32-20+,33-22+,34-24+,35-28+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFRQBZFETXBLTP-RCIYGOBDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)C2=CC=CC=C2C1=O)C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H56O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801018975 | |
| Record name | Menaquinone 6 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801018975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
580.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84-81-1 | |
| Record name | Menaquinone 6 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84-81-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Menaquinone 6 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000084811 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Menaquinone 6 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14936 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Menaquinone 6 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801018975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MENAQUINONE 6 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/71ANL51TLA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is menaquinone 6 (MK-6) and what is its significance?
A: this compound (MK-6) is a vital electron carrier and a member of the menaquinone family. Often referred to as vitamin K2, it plays a critical role in various biological processes, including electron transport in bacterial respiration and blood coagulation in mammals. While not directly observed in these studies, MK-6's presence in bacteria associated with human health, like Mesosutterella faecium, suggests potential implications for human health. []
Q2: Which bacterial species commonly produce MK-6?
A: MK-6 production is widespread among bacteria. The provided research highlights its presence in diverse genera such as Mesosutterella, Flavobacterium, Chryseobacterium, Salinicoccus, Kordia, Aequorivita, Aurantiacicella, Bizionia, Maribacter, Dokdonia, Myroides, Xanthomarina, Schleiferia, Winogradskyella, Lutaonella, Fluviicola, Curtanaerobium, Flavicella, Psychroflexus, Muriicola, Phaeocystidibacter, Polaribacter, and Flaviramulus. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] These genera encompass species found in diverse environments, from the human gut to marine sediments, highlighting MK-6's ecological importance.
Q3: How is MK-6 identified in bacterial species?
A: Chemotaxonomic analysis, a method used for classifying bacteria based on their chemical composition, helps identify MK-6. Researchers utilize techniques like high-performance liquid chromatography (HPLC) to isolate and identify MK-6 based on its unique chemical properties. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Q4: Does the presence of MK-6 provide insights into the biology of a bacterium?
A: Yes, the presence or absence of MK-6 can be a valuable taxonomic marker. For instance, the presence of MK-6, along with other characteristics, helps distinguish Flavobacterium thalpophilum from other closely related Flavobacterium species. [] This information aids in bacterial classification and understanding their evolutionary relationships.
Q5: Are there specific environmental conditions that favor MK-6 production in bacteria?
A: Research suggests environmental factors can influence MK-6 production. For example, Maribacter chungangensis, isolated from a green seaweed, utilizes MK-6 as its sole isoprenoid quinone. [] This finding indicates that MK-6 might play a role in bacterial adaptation to specific ecological niches, like those rich in seaweed.
Q6: Can you elaborate on the role of MK-6 in bacterial respiration?
A6: MK-6 functions as an electron carrier in the bacterial electron transport chain, a crucial process for energy generation. While these studies focus on bacterial identification, understanding MK-6's role in bacterial respiration could offer insights into developing new antimicrobial agents that disrupt this pathway.
Q7: What is the connection between MK-6 and inflammatory bowel disease (IBD)?
A: While MK-6's direct role in IBD requires further investigation, research suggests a potential link. For instance, Mesosutterella faecium, an MK-6 producing bacterium, demonstrated a protective effect against dextran sulfate sodium (DSS)-induced colitis in a murine model. [] This finding implies that MK-6, potentially through modulating gut microbiota composition and function, could influence IBD development.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


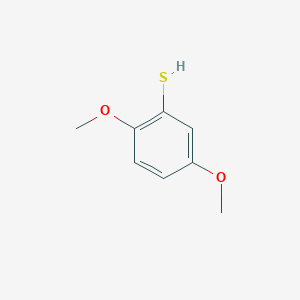
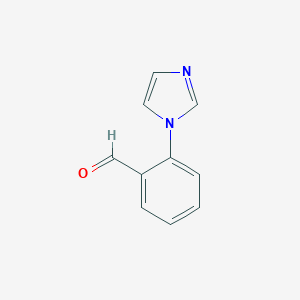
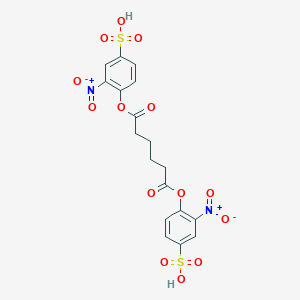

![N-[1-[(2R,3R,5S)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B132898.png)


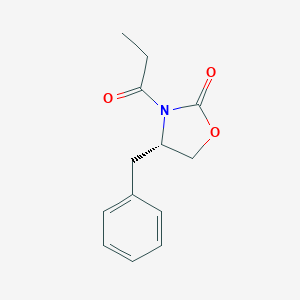
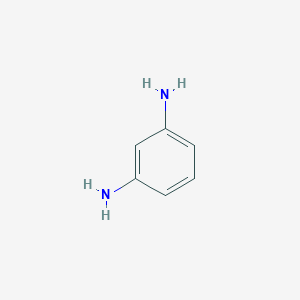
![4-methylbenzenesulfonate;1,1,2,3-tetramethylbenzo[e]indol-3-ium](/img/structure/B132919.png)


